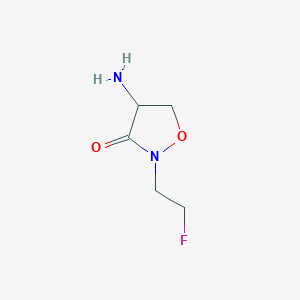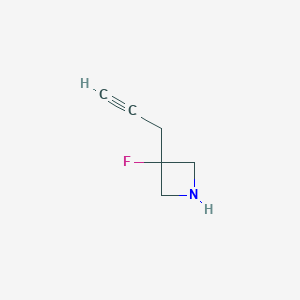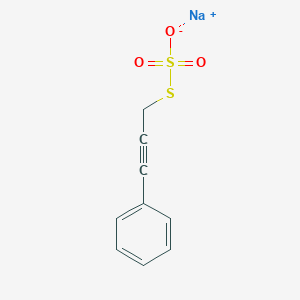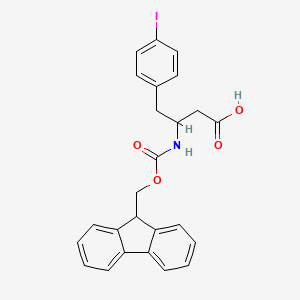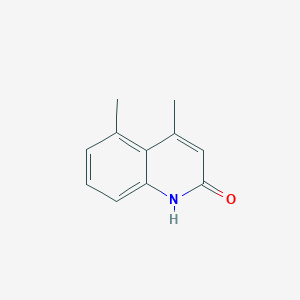![molecular formula C23H28N2O5 B15204266 (2S)-2-[methyl-[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-phenylpropanoic acid](/img/structure/B15204266.png)
(2S)-2-[methyl-[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-phenylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-[methyl-[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-phenylpropanoic acid is a chiral amino acid derivative. Chiral amino acids are extensively applied in the pharmaceutical, food, cosmetic, agricultural, and feedstuff industries due to their significant applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of chiral amino acids, including (2S)-2-[methyl-[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-phenylpropanoic acid, can be achieved through various methods. One notable method is enzymatic asymmetric synthesis, which includes:
- Asymmetric reductive amination of keto acids
- Asymmetric transfer of an amino group to keto acids
- Enantioselective addition of ammonia to α,β-unsaturated acids
- Aldol condensation of an amino acid to aldehydes
Industrial Production Methods
Industrial production methods for chiral amino acids often involve the use of chiral auxiliaries and catalysts to achieve high enantioselectivity. Enantiopure tert-butanesulfinamide is one such chiral auxiliary that has been extensively used in the stereoselective synthesis of amines and their derivatives .
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-[methyl-[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-phenylpropanoic acid undergoes various chemical reactions, including:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
- Oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃)
- Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄)
- Substitution reactions often involve nucleophiles like halides and amines
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(2S)-2-[methyl-[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-phenylpropanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules
Biology: Studied for its role in enzymatic processes and protein synthesis
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and food additives
Mecanismo De Acción
The mechanism by which (2S)-2-[methyl-[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-phenylpropanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can influence enzymatic activity, protein synthesis, and other biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-2-[methyl-[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-phenylpropanoic acid can be compared with other chiral amino acids and their derivatives, such as:
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its specific chiral configuration and the presence of functional groups that allow for diverse chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C23H28N2O5 |
|---|---|
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
(2S)-2-[methyl-[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C23H28N2O5/c1-16(2)20(24-23(29)30-15-18-12-8-5-9-13-18)21(26)25(3)19(22(27)28)14-17-10-6-4-7-11-17/h4-13,16,19-20H,14-15H2,1-3H3,(H,24,29)(H,27,28)/t19-,20-/m0/s1 |
Clave InChI |
NXVVBKDSVUKDJA-PMACEKPBSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N(C)[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
CC(C)C(C(=O)N(C)C(CC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


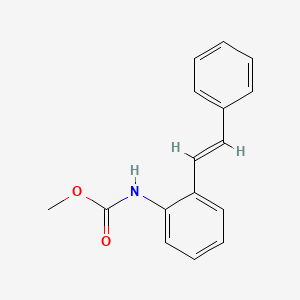

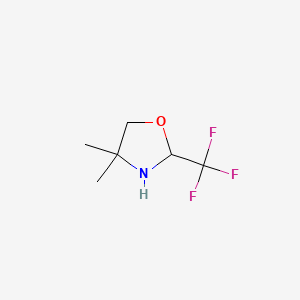
![5-[4-(Benzyloxy)phenyl]-2-furoic acid](/img/structure/B15204208.png)

![1-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5a,6-dihydro-1H-imidazo[2,1-b]purin-4(5H)-one](/img/structure/B15204215.png)
![2-ethyl-4-methyl-6-(piperazin-1-yl)-2H-pyrazolo[3,4-b]pyridine](/img/structure/B15204222.png)
![N-((S)-1-((3aS,6R,6aR)-6-Ethynyl-3-oxotetrahydro-2H-furo[3,2-b]pyrrol-4(5H)-yl)-4-methyl-1-oxopentan-2-yl)-4-(5-fluoro-2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzamide hydrochloride](/img/structure/B15204227.png)
